molecular formula C29H29N3O4 B2687044 7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one CAS No. 941977-75-9

7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one

Cat. No. B2687044
CAS RN: 941977-75-9
M. Wt: 483.568
InChI Key: GNZYGOCIBVQTRD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a quinolinone, a benzo[b][1,4]oxazin, and a p-tolylamino group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[b][1,4]oxazin ring could potentially be formed via a copper (I) catalyzed one-pot reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the oxazin ring might be involved in reactions with nucleophiles or electrophiles .

Scientific Research Applications

Chemical Synthesis and Potential Applications

  • Synthesis and Characterization of Oxazolocoumarins :The study by Nicolaides et al. (1993) explores the thermal reactions of quinone derivatives with various methylaromatics and benzyl derivatives to produce oxazolocoumarins. These reactions demonstrate the versatility of quinone derivatives in synthesizing complex molecules, potentially applicable to the synthesis of the queried compound. Such methodologies could be relevant for synthesizing and studying structurally related compounds with various scientific applications, including material science and pharmacology (Nicolaides et al., 1993).

  • Antitumor Activity of Benzoxazino- and Naphthoxazinoquinoline Derivatives :A study by Nasr et al. (1974) focuses on the synthesis of benzoxazin- and naphthoxazin-quinoline derivatives, investigating their potential as antitumor agents. This research indicates that structural analogs of the queried compound could possess significant biological activities, suggesting a potential avenue for the development of new therapeutic agents. These findings highlight the importance of synthetic chemistry in the discovery of novel compounds with potential applications in cancer treatment (Nasr et al., 1974).

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be of interest for further study in medicinal chemistry .

properties

IUPAC Name

7-methoxy-3-[(4-methylanilino)methyl]-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-19-4-8-23(9-5-19)30-17-22-15-21-7-10-24(35-3)16-25(21)32(29(22)34)18-28(33)31-12-13-36-27-11-6-20(2)14-26(27)31/h4-11,14-16,30H,12-13,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZYGOCIBVQTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)N4CCOC5=C4C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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